molecular formula C8H6ClNO B1588498 2-Chloro-5-methyl-1,3-benzoxazole CAS No. 3770-60-3

2-Chloro-5-methyl-1,3-benzoxazole

Cat. No. B1588498
Key on ui cas rn: 3770-60-3
M. Wt: 167.59 g/mol
InChI Key: AVJUFHRBOJNDFG-UHFFFAOYSA-N
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Patent
US09102636B2

Procedure details

Subsequently, the 5-methyl-2-mercaptobenzoxazole (6.2 g, 38 mmol) was dissolved in thionyl chloride (36.9 mL) and 2.79 mL of DMF was added. The reaction mixture was then stirred at r.t. for 30 min. The solvent was removed under reduced pressure and to the residue was added toluene (2×60 mL) followed by evaporation each time to remove excess SOCl2 via an azetrope. The resultant crude product was dissolved in ethyl acetate (100 mL), washed with water (100 mL) and dried over Na2SO4. Evaporation of ethyl acetate gave crude 22 which was purified by silica-gel column chromatography (eluent: petroleum ether) to provide pure 2-chloro-5-methylbenzoxazole, compound 22, (3.5 g, 58%).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
36.9 mL
Type
reactant
Reaction Step One
Name
Quantity
2.79 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](S)=[N:7][C:6]=2[CH:11]=1.CN(C=O)C.S(Cl)([Cl:19])=O>>[Cl:19][C:8]1[O:9][C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[CH:11][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
CC=1C=CC2=C(N=C(O2)S)C1
Name
Quantity
36.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
2.79 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at r.t. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and to the residue
ADDITION
Type
ADDITION
Details
was added toluene (2×60 mL)
CUSTOM
Type
CUSTOM
Details
followed by evaporation each time
CUSTOM
Type
CUSTOM
Details
to remove excess SOCl2 via an azetrope
DISSOLUTION
Type
DISSOLUTION
Details
The resultant crude product was dissolved in ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of ethyl acetate
CUSTOM
Type
CUSTOM
Details
gave crude 22 which
CUSTOM
Type
CUSTOM
Details
was purified by silica-gel column chromatography (eluent: petroleum ether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1OC2=C(N1)C=C(C=C2)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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